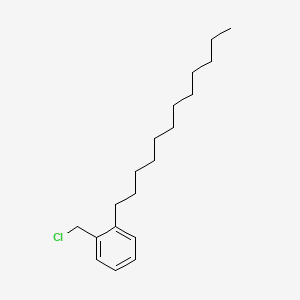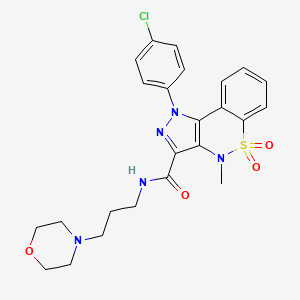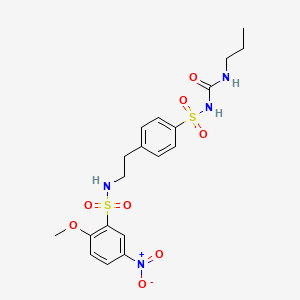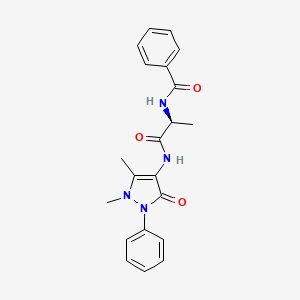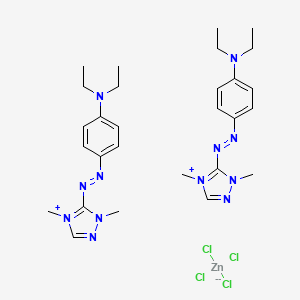
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound known for its unique structural and chemical properties This compound features a triazolium core with azo-linked diethylaminophenyl groups, coordinated with a tetrachlorozincate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(diethylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Formation of the Triazolium Salt: The azo compound is then quaternized using a suitable alkylating agent to form the triazolium salt.
Coordination with Zinc Chloride: Finally, the triazolium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to amines.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with substituted diethylamino groups.
Aplicaciones Científicas De Investigación
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets through its azo and triazolium groups. These interactions can lead to various biological and chemical effects, such as:
Binding to DNA/RNA: The compound can intercalate into nucleic acids, affecting their function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The compound can exhibit fluorescence, making it useful in imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(diethylamino)phenyl)azo Compounds: These compounds share the azo linkage but differ in their core structure.
Triazolium Salts: Compounds with similar triazolium cores but different substituents.
Uniqueness
Bis(5-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is unique due to its combination of azo and triazolium groups, which confer distinct chemical and physical properties. Its coordination with tetrachlorozincate further enhances its stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
82608-79-5 |
|---|---|
Fórmula molecular |
C28H42Cl4N12Zn |
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H21N6.4ClH.Zn/c2*1-5-20(6-2)13-9-7-12(8-10-13)16-17-14-18(3)11-15-19(14)4;;;;;/h2*7-11H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clave InChI |
HJJNIRMDIZMXDA-UHFFFAOYSA-J |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C=NN2C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





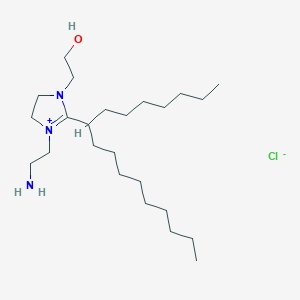
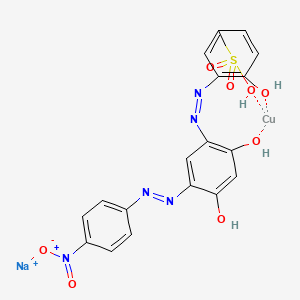

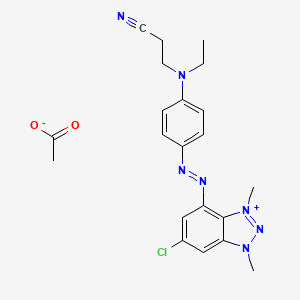
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)

